1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate”, I found a related synthesis process for a benzimidazole derivative1. In this process, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield1.Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy1.
Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives can involve nucleophilic aromatic substitution and reactions with thiosemicarbazone1.
Physical And Chemical Properties Analysis
Benzimidazoles are amphoteric in nature i.e., they show both acidic and basic properties. They are white or colorless solids that are highly soluble in water and other polar solvents2.Scientific Research Applications
Corrosion Inhibition
- Electrochemical, thermodynamic, and quantum chemical studies have shown that benzimidazole derivatives, including compounds with piperazin-1-yl groups, are effective corrosion inhibitors for N80 steel in hydrochloric acid. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) revealed high inhibition efficiency, which was supported by quantum chemical calculations (Yadav et al., 2016).
Antimicrobial and Antiviral Activities
- Synthesis and evaluation of nitroimidazole derivatives with piperazinyl groups have been conducted, showing potential anti-HIV activity in vitro. These studies aim at developing new non-nucleoside reverse transcriptase inhibitors, highlighting the pharmacological potential of such structures (Al-Masoudi et al., 2007).
- Azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating moderate to significant in vitro activities. Certain compounds exhibited remarkable antimicrobial efficacy, comparable to standard drugs (Gan et al., 2010).
Anti-inflammatory and Antidiabetic Activities
- Synthesis of imidazoline derivatives active on glucose homeostasis in a rat model of type II diabetes has identified piperazine derivatives as new antidiabetic compounds. These compounds showed significant improvement in glucose tolerance without adverse effects, suggesting a promising avenue for clinical investigations (Le Bihan et al., 1999).
Anticancer Activity
- Synthesis and anticancer activity studies of 4-nitroimidazole derivatives, including piperazine nucleophiles, assessed their antiproliferative inhibition potency against human cancer cell lines, identifying potent anticancer agents with specific IC50 values. Molecular docking studies were also conducted to understand the compounds' interaction mechanisms (Al-Soud et al., 2021).
Safety And Hazards
The safety and hazards of a specific benzimidazole derivative would depend on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, hazards, handling, and disposal.
Future Directions
The future directions in the research of benzimidazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs based on benzimidazole derivatives.
Please note that this is a general analysis and the specific details could vary for “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.
properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O.C2H2O4/c24-19(13-15-5-1-2-6-15)23-11-9-22(10-12-23)14-18-20-16-7-3-4-8-17(16)21-18;3-1(4)2(5)6/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIHDUGEBOIQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.